
2-chloro-N-(pyridin-2-yl)benzamide
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Overview
Description
2-chloro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, with a chlorine atom substituting one of the hydrogen atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of metal-organic frameworks as catalysts. For instance, a bimetallic metal-organic framework composed of iron and nickel can catalyze the reaction between 2-aminopyridine and trans-beta-nitrostyrene to produce this compound. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, N-oxides, and amine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studies investigating the biological pathways and molecular targets associated with its activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes or microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A simpler analog with a chlorine atom on the pyridine ring, used in the synthesis of various pharmaceuticals and agrochemicals.
N-pyridin-2-ylbenzamide: Lacks the chlorine atom, used in similar applications but with different reactivity and properties.
2-chloro-N-(pyridin-2-yl)acetamide: Contains an acetamide group instead of a benzamide group, with distinct chemical and biological properties.
Uniqueness
2-chloro-N-(pyridin-2-yl)benzamide is unique due to the presence of both a chlorine atom and a benzamide group, which confer specific reactivity and biological activity
Properties
CAS No. |
54979-78-1 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-chloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |
InChI Key |
MCECBHOZVSWERU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |
54979-78-1 | |
Origin of Product |
United States |
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